tert-butyl N-[5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate
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Overview
Description
tert-butyl N-[5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate is a synthetic organic compound with a molecular weight of 286.37 g/mol . It is known for its applications in various fields, including organic synthesis and pharmaceuticals . The compound is characterized by the presence of a tert-butyl group, a dimethylcarbamoyl group, and a hydroxycyclohexyl moiety .
Preparation Methods
The preparation of tert-butyl N-[5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate involves several synthetic routes. One common method includes the reaction of benzyl tert-butyl { (1S,2R,4S)-4- [ (dimethylamino)carbonyl]cyclohexan-1,2-diyl}biscarbamate with palladium on carbon (Pd-C) in ethanol under a hydrogen atmosphere for 16 hours . The reaction conditions typically involve room temperature and atmospheric pressure . Industrial production methods may vary, but they generally follow similar principles of organic synthesis .
Chemical Reactions Analysis
tert-butyl N-[5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in biochemical reactions. In biology, it serves as a potential drug candidate due to its unique chemical structure and reactivity. In medicine, it is explored for its therapeutic potential in various treatments. Additionally, it finds applications in the industry as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate involves its interaction with molecular targets and pathways . The compound acts as a nucleophile, participating in nucleophilic addition and elimination reactions . It can form stable intermediates and transition states, facilitating various chemical transformations . The tert-butyl group provides steric hindrance, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
tert-butyl N-[5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate can be compared with similar compounds such as tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate . While both compounds share similar structural features, the presence of different functional groups and stereochemistry can lead to variations in their chemical properties and applications . Other similar compounds include tert-butyl N-[(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Properties
IUPAC Name |
tert-butyl N-[5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)15-10-8-9(6-7-11(10)17)12(18)16(4)5/h9-11,17H,6-8H2,1-5H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKOADYNXKBDTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1O)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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